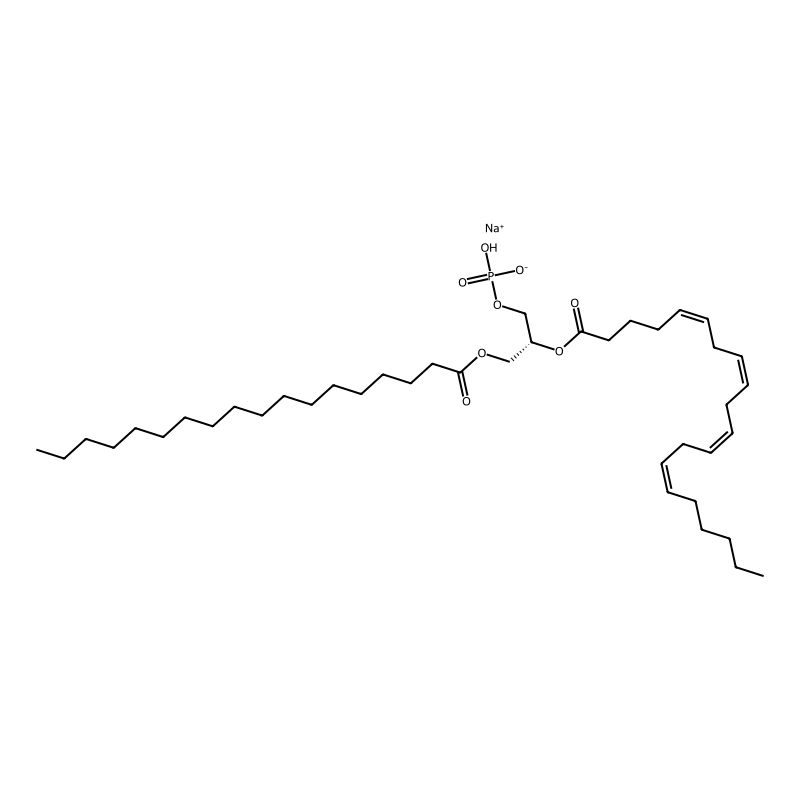

Sodium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Sodium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate is a complex phospholipid compound that integrates multiple functional groups and long-chain fatty acids. This compound is a derivative of phosphoric acid and contains both hydrophilic and hydrophobic regions, making it amphiphilic. Its structure includes a glycerol backbone, which is esterified with two fatty acid chains—icosa-5,8,11,14-tetraenoic acid and octadecanoic acid—attached to a phosphate group. The presence of multiple double bonds in the fatty acid chains contributes to its unique physicochemical properties.

- Given the limited information, a detailed mechanism of action cannot be established. However, based on the potential resemblance to phospholipids, it could be involved in membrane structure or signaling, but this is purely speculative.

- No safety information is currently available for this specific compound.

Future Research Directions

- If this compound is synthetically relevant or has potential biological applications, further research would be needed to:

- Develop a synthetic route for the compound.

- Characterize its physical and chemical properties.

- Investigate its potential biological activity and mechanism of action.

Lipopolysaccharide (LPS) Binding and Neutralization

The molecule contains a long chain fatty acid moiety (octadecanoyloxy) which can potentially interact with the hydrophobic domain of lipopolysaccharides (LPS) []. LPS are molecules on the outer membrane of gram-negative bacteria and can trigger a strong immune response. Compounds that can bind and neutralize LPS are being investigated for their potential to treat and prevent gram-negative bacterial infections.

The chemical behavior of this compound can be examined through various reactions, particularly those involving hydrolysis and esterification. For instance:

- Hydrolysis Reaction:\text{Sodium 2R 2 5Z 8Z 11Z 14Z icosa 5 8 11 14 tetraenoyl oxy}-3-(octadecanoyloxy)propylhydrogenphosphate}+\text{H}_2\text{O}\rightarrow \text{Glycerol}+\text{Fatty Acids}+\text{Phosphate}

- Esterification Reaction:\text{Glycerol}+\text{Fatty Acids}+\text{Phosphoric Acid}\rightarrow \text{Sodium 2R 2 5Z 8Z 11Z 14Z icosa 5 8 11 14 tetraenoyl oxy}-3-(octadecanoyloxy)propylhydrogenphosphate}

These reactions illustrate the compound's ability to undergo hydrolysis under aqueous conditions or react with alcohols to form esters.

This compound exhibits significant biological activities due to its amphiphilic nature. It can interact with biological membranes and influence membrane fluidity and permeability. Additionally, the fatty acid components may provide energy storage and signaling functions within cells. Studies indicate that compounds with similar structures can act as surfactants or emulsifiers in biological systems.

The synthesis of Sodium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate typically involves several steps:

- Preparation of Fatty Acids: Synthesize or extract the required fatty acids.

- Esterification: React glycerol with the fatty acids in the presence of an acid catalyst to form the glycerol esters.

- Phosphorylation: Introduce phosphoric acid to the esterified glycerol to form the phosphate group.

- Neutralization: Neutralize the resulting mixture with sodium hydroxide to produce the sodium salt of the phosphate.

This compound has diverse applications in various fields:

- Pharmaceuticals: Used as a drug delivery system due to its ability to encapsulate hydrophobic drugs.

- Cosmetics: Acts as an emulsifier and stabilizer in creams and lotions.

- Food Industry: Functions as an emulsifying agent in food products.

- Biotechnology: Utilized in cell culture media for its role in membrane stabilization.

Interaction studies focus on how this compound interacts with other biomolecules such as proteins and nucleic acids. These interactions can influence cellular processes such as signal transduction and metabolic pathways. Research indicates that similar phospholipid compounds can modulate enzyme activity and receptor binding.

Several compounds share structural similarities with Sodium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate:

- Phosphatidylcholine: A major component of biological membranes; it has a choline head group instead of a phosphate group.

- Sphingomyelin: Contains sphingosine instead of glycerol; important for membrane integrity.

- Cardiolipin: Contains two phosphate groups; crucial for mitochondrial function.

Comparison TableCompound Name Structure Type Unique Feature Sodium (2R)-2-{...} Phospholipid Contains long-chain tetraenoic acids Phosphatidylcholine Phospholipid Choline head group Sphingomyelin Sphingolipid Sphingosine backbone Cardiolipin Phospholipid Two phosphate groups

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| Sodium (2R)-2-{...} | Phospholipid | Contains long-chain tetraenoic acids |

| Phosphatidylcholine | Phospholipid | Choline head group |

| Sphingomyelin | Sphingolipid | Sphingosine backbone |

| Cardiolipin | Phospholipid | Two phosphate groups |

The uniqueness of Sodium (2R)-2-{...} lies in its specific fatty acid composition and potential applications in drug delivery systems compared to more common phospholipids.